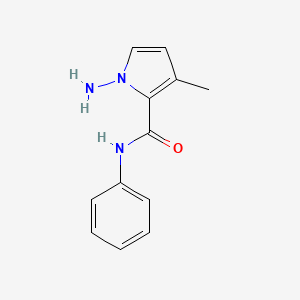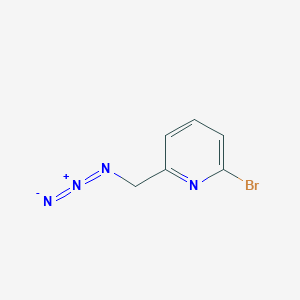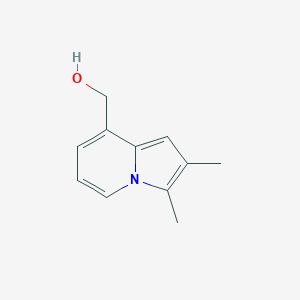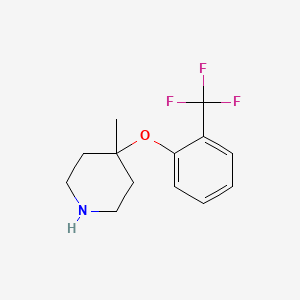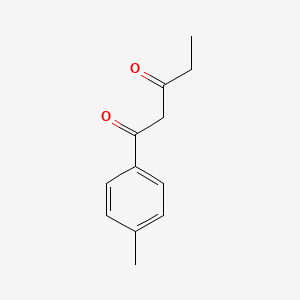
1-(P-tolyl)pentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(P-tolyl)pentane-1,3-dione is an organic compound with the molecular formula C13H16O2. It is also known as 4-methyl-1-(4-methylphenyl)pentane-1,3-dione. This compound is characterized by the presence of a phenyl group substituted with a methyl group at the para position and a pentane-1,3-dione moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(P-tolyl)pentane-1,3-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where toluene reacts with pentane-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the final product’s purity and quality.
Analyse Chemischer Reaktionen
1-(P-tolyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the diketone moiety to alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions often require specific reagents and conditions, such as concentrated sulfuric acid for sulfonation or nitric acid for nitration.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(P-tolyl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological systems and its potential as a drug precursor.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(P-tolyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone moiety can participate in nucleophilic addition reactions, forming intermediates that can further react with other molecules. These interactions can affect various biological processes, such as enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1-(P-tolyl)pentane-1,3-dione can be compared with other similar compounds, such as:
1-Phenylpentane-1,3-dione: Lacks the methyl group on the phenyl ring, which can affect its reactivity and applications.
1-(4-Methoxyphenyl)pentane-1,3-dione: Contains a methoxy group instead of a methyl group, which can influence its chemical properties and biological activity.
1-(4-Chlorophenyl)pentane-1,3-dione:
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-(4-methylphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C12H14O2/c1-3-11(13)8-12(14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
RJIQGQQOKDQIBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

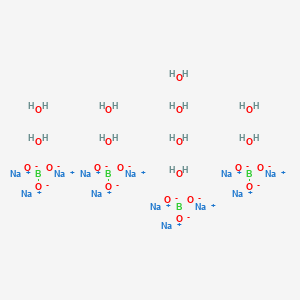
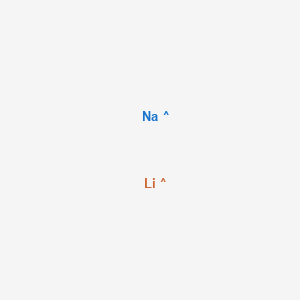
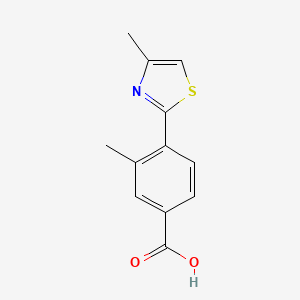
![2-(3,5-Dichlorophenyl)-5,5-dimethyl-[1,3,2]dioxaborinane](/img/structure/B8499911.png)
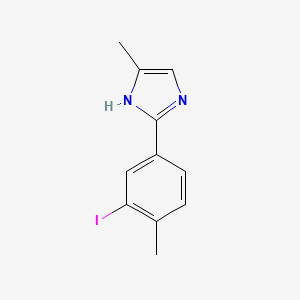
![5-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8499928.png)
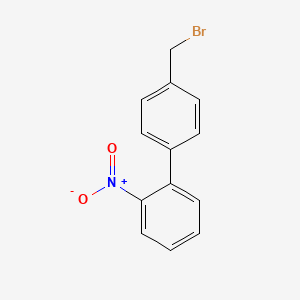

![2,4'-Dichloro-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B8499939.png)
![2-Methyl-8-iodoimidazo[1,2-a]pyridine-7-amine](/img/structure/B8499949.png)
